2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a ketone group, along with ethoxyphenyl and methylphenyl substituents.
Scientific Research Applications
2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Safety and Hazards
Preparation Methods
The synthesis of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step involves the substitution of a suitable leaving group (e.g., halide) with an ethoxyphenyl moiety using nucleophilic aromatic substitution reactions.
Attachment of the methylphenyl group: This can be done through a coupling reaction, such as a reductive amination or a palladium-catalyzed cross-coupling reaction, to introduce the methylphenyl group at the desired position.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, amines, and organometallic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive function in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar compounds to 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide include other pyridazinone derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds are:
3-(4-methoxyphenyl)-6-oxopyridazin-1-yl derivatives: These compounds have shown acetylcholinesterase inhibitory activity and potential therapeutic applications.
N-substituted pyridazinone derivatives: These compounds can vary in their substituents, leading to differences in their biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological properties and therapeutic potential.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-28-19-10-8-18(9-11-19)20-12-13-22(27)25(24-20)15-21(26)23-14-17-6-4-16(2)5-7-17/h4-13H,3,14-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXIGRFNUIJIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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